3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol
Description
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a prop-2-enoxy group attached to a phenyl ring. This compound also contains a propan-1-ol moiety linked to the phenyl ring via a methylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-3-7-19-14-9-12(15)11(8-13(14)18-2)10-16-5-4-6-17/h3,8-9,16-17H,1,4-7,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHUOSLSMOWCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCCO)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of the prop-2-enoxy group through an etherification reaction. The final step involves the attachment of the propan-1-ol moiety via a methylamino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromo-4-methoxyphenyl)methylamino]propan-1-ol: Lacks the prop-2-enoxy group, resulting in different chemical properties.
3-[(2-Bromo-5-methoxyphenyl)methylamino]propan-1-ol: Similar structure but without the prop-2-enoxy group.
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]butan-1-ol: Contains a butan-1-ol moiety instead of propan-1-ol.
Uniqueness
The presence of the prop-2-enoxy group in 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
